4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains an indene moiety (a polycyclic hydrocarbon), a propynyl group (a hydrocarbon with a triple bond), an amino group (containing nitrogen), a methyl group (a single carbon with three hydrogens), and a nitrobenzamide moiety (an aromatic ring with a nitro group and an amide group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a polycyclic structure. The indene moiety would contribute a rigid, planar structure, while the propynyl, amino, methyl, and nitrobenzamide groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in acid-base reactions, the propynyl group could undergo addition reactions, and the nitro group could be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of polar groups like the nitro group and the amide group could influence its solubility in different solvents .Future Directions
Properties
IUPAC Name |
4-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-11-22(18-10-9-14-5-3-4-6-17(14)18)13-16-8-7-15(20(21)24)12-19(16)23(25)26/h1,3-8,12,18H,9-11,13H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCOWKVONDPQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-])C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.